5,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one
Description
Properties
Molecular Formula |
C21H46O3Si2 |
|---|---|
Molecular Weight |
402.8 g/mol |
IUPAC Name |
5,7-bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one |
InChI |
InChI=1S/C21H46O3Si2/c1-14-17(22)21(8,9)18(24-26(12,13)20(5,6)7)15-16-23-25(10,11)19(2,3)4/h18H,14-16H2,1-13H3 |
InChI Key |
UJQYSULRVHITNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)(C)C(CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps
Asymmetric Noyori Reduction of β-Ketoester :
A crucial step in the synthesis is the asymmetric reduction of a β-ketoester precursor using the Noyori asymmetric hydrogenation method. This allows the selective formation of the (5S) stereochemistry required in the target molecule. The Noyori catalyst system typically involves a chiral ruthenium complex that provides high enantioselectivity in ketone reduction. This step yields the corresponding chiral hydroxy ester intermediate.Protection of Hydroxyl Groups with tert-Butyldimethylsilyl (TBS) Groups :
The two hydroxyl groups at positions 5 and 7 are protected by reaction with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. This silylation step converts the free hydroxyls into the corresponding bis-TBS ethers, which are more stable and suitable for further synthetic manipulations.Formation of the 4,4-Dimethylheptan-3-one Backbone :
The carbon skeleton is constructed via established synthetic routes involving aldol condensations or Wittig reactions to introduce the required methyl substituents at the 4-position and the ketone functionality at the 3-position.
Detailed Synthetic Scheme (Based on Literature)
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Asymmetric Reduction | Noyori catalyst (Ru-based), H2, β-ketoester substrate | Formation of (5S)-hydroxy β-ketoester |
| 2 | Protection of Hydroxyl Groups | TBSCl, imidazole, DMF or CH2Cl2, room temperature | Bis-TBS protected diol intermediate |
| 3 | Backbone Construction | Aldol condensation or Wittig reaction | 4,4-dimethylheptan-3-one structure |
| 4 | Purification | Chromatography or crystallization | Pure 5,7-bis-TBS-4,4-dimethylheptan-3-one |
Important Notes on Reaction Conditions
- The asymmetric Noyori reduction is highly sensitive to temperature and catalyst loading; optimal conditions must be established to maximize enantiomeric excess.
- The silylation step requires anhydrous conditions to prevent hydrolysis of TBS groups.
- Solvents such as dichloromethane, ether, ethyl acetate, and hexane are suitable for dissolving intermediates and final products, with storage recommended at -20°C to maintain stability.
Analytical Data and Characterization
| Property | Data |
|---|---|
| Molecular Formula | C21H46O3Si2 |
| Molecular Weight | 402.76 g/mol |
| Boiling Point | 409.6 °C at 760 mmHg |
| Flash Point | 167.4 °C |
| Solubility | Soluble in dichloromethane, ether, ethyl acetate, hexane |
| Optical Purity | High enantiomeric excess via asymmetric reduction |
| Storage Conditions | Store at -20 °C |
The compound appears as an oil and is characterized by standard spectroscopic methods including NMR, IR, and mass spectrometry to confirm the presence of the silyl ether groups and the ketone functionality.
Summary Table of Preparation Methods
Chemical Reactions Analysis
5,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one can undergo various chemical reactions:
Scientific Research Applications
5,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one primarily involves the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl groups stabilize the molecule, preventing unwanted reactions during synthesis. The protection is achieved through the formation of a silicon-oxygen bond, which can be cleaved under mild acidic or basic conditions .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (5S)-5,7-Bis[(tert-butyldimethylsilyl)oxy]-4,4-dimethylheptan-3-one
- CAS Number : 187527-25-9
- Molecular Formula : C₂₁H₄₆O₃Si₂
- Molecular Weight : 402.76 g/mol
- Appearance : Colourless oil
- Solubility : Soluble in dichloromethane (DCM), diethyl ether, ethyl acetate (EA), and hexane .
Applications :
This compound is a chiral reagent used in asymmetric synthesis, particularly in protecting hydroxyl groups during multi-step organic reactions. Its tert-butyldimethylsilyl (TBS) ether groups provide steric shielding and stability under basic conditions, making it ideal for complex molecule assembly .
Synthesis :
Reported by Hutt et al. (2008), the compound is synthesized via sequential silylation of hydroxyl groups in a heptan-3-one backbone. The stereochemistry at C5 (S-configuration) is critical for its role in enantioselective synthesis .
Comparison with Structurally Similar Compounds
Compound 1i and 1j (Dendrimer Intermediates)
Source : Molecules (2012)
Structural Features :
- Compound 1i: Contains TBS-protected hydroxyl groups, acetylene linkages, and a dodecanone chain.
- Compound 1j : Derived from 1i, with an additional L-menthoxycarbonyloxy group.
Key Differences :
- Reactivity: The acetylene groups in 1i/1j enable cross-coupling reactions (e.g., Sonogashira), absent in the target compound.
- Thermal Stability : The aromatic core in 1i/1j may enhance thermal stability compared to the aliphatic target compound.
- Stereochemical Complexity : The target compound’s chiral center (C5) is critical for enantioselectivity, whereas 1i/1j lack stereochemical emphasis .
Nucleoside Derivative (Compound 9)
Source : Synthesis, Base Pairing and Structure (2016)
Structural Features :
- TBS-protected hydroxyl group in a sugar moiety.
- Phosphoramidite functionality for solid-phase DNA synthesis.
| Parameter | Target Compound | Compound 9 |
|---|---|---|
| Backbone | Aliphatic ketone | Ribose sugar (tetrahydrofuran) |
| Functional Groups | TBS ethers, ketone | TBS ether, phosphoramidite |
| Applications | Chiral synthesis | Nucleoside protection |
Key Differences :
- Deprotection Conditions : The TBS group in nucleosides is cleaved under mild acidic conditions (e.g., HF-pyridine), whereas the target compound’s TBS groups may require stronger acids (e.g., TBAF).
- Biological Relevance : Compound 9 is tailored for oligonucleotide synthesis, while the target compound is used in small-molecule asymmetric synthesis .
2,5-Bis(tert-butyldioxy)-2,5-dimethylhexane
Source : SDS (2024)
Structural Features :
- Contains tert-butyl peroxide groups instead of silyl ethers.
| Parameter | Target Compound | 2,5-Bis(tert-butyldioxy)-hexane |
|---|---|---|
| Functional Groups | TBS ethers, ketone | Peroxide, tert-butyl |
| Reactivity | Stable under base | Thermally labile (O–O bond) |
| Applications | Protecting groups | Radical initiator (polymers) |
Key Differences :
- Stability : Peroxides decompose exothermically, limiting their utility in multi-step synthesis compared to TBS ethers.
- Synthetic Role : The peroxide compound generates radicals for polymerization, contrasting with the target compound’s role in hydroxyl protection .
Research Findings and Trends
- TBS Ether Utility : All compounds leverage TBS groups for protection, but their applications diverge based on backbone chemistry (aliphatic vs. aromatic vs. sugar).
- Solubility Consistency: Hydrophobic TBS/tert-butyl groups ensure solubility in non-polar solvents across all compounds .
- Functional Group-Driven Reactivity : The target compound’s ketone enables further derivatization (e.g., reduction to alcohols), while peroxides and acetylenes enable polymerization and coupling, respectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
